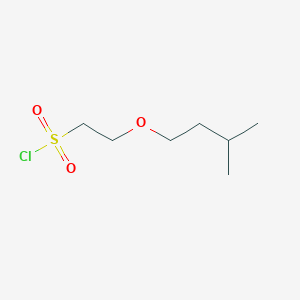
2-(3-Methylbutoxy)ethanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylbutoxy)ethanesulfonyl chloride is a chemical compound with the molecular formula C7H15ClO3S . It has an average mass of 214.710 Da and a monoisotopic mass of 214.043045 Da . This compound is also associated with the CAS Number: 1250515-89-9 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15ClO3S/c1-7(2)3-4-11-5-6-12(8,9)10/h7H,3-6H2,1-2H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis Applications
One significant application of sulfonyl chloride derivatives, similar to 2-(3-Methylbutoxy)ethanesulfonyl chloride, is in the synthesis of complex organic compounds. Percec et al. (2001) detailed the synthesis of functional aromatic multisulfonyl chlorides, showcasing their utility as core components in creating dendritic and other complex organic molecules. These compounds are fundamental in the development of new materials with potential applications in catalysis, drug delivery, and material science (Percec, Bera, De, Sanai, Smith, Holerca, Barboiu, Grubbs, & Fréchet, 2001).
Catalysis and Reaction Mechanisms
Another critical area of research involves the study of catalysis and reaction mechanisms. Volla, Dubbaka, and Vogel (2009) explored the use of alkene sulfonyl chlorides in palladium-catalyzed desulfinylative C–C coupling reactions. This study illuminates the role of sulfonyl chlorides in facilitating organic transformations, essential for synthesizing pharmaceuticals and other organic compounds (Volla, Dubbaka, & Vogel, 2009).
Environmental and Material Science
Sulfonyl chloride derivatives also find applications in environmental science and materials engineering. Rhew, Miller, and Weiss (2000) reported on natural emissions of methyl chloride and methyl bromide from coastal salt marshes, highlighting the environmental impact and atmospheric chemistry of halogenated compounds. Although not directly related to this compound, this study underscores the broader implications of studying halogenated compounds in understanding environmental processes (Rhew, Miller, & Weiss, 2000).
Advanced Material Development
Lastly, the development of advanced materials often leverages the unique properties of sulfonyl chloride derivatives. The research by Corpart and Candau (1993) on the aqueous solution properties of ampholytic copolymers, while not directly mentioning this compound, illustrates the potential of sulfonyl chloride-based polymers in creating new materials with specific solution behaviors. These materials can have applications ranging from drug delivery systems to novel coating technologies (Corpart & Candau, 1993).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-methylbutoxy)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3S/c1-7(2)3-4-11-5-6-12(8,9)10/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGNHHAJIWAOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2697009.png)



![N-(furan-2-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2697016.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2697017.png)
![4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2697018.png)
![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2697021.png)


![(E)-ethyl 2-(furan-2-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2697028.png)
